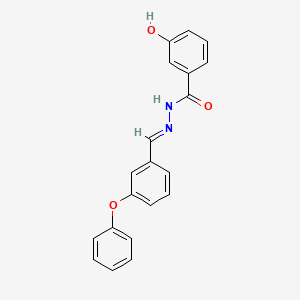![molecular formula C22H29N3O2 B5516442 2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, similar to the target compound, often involves multistep reactions including Michael addition, cyclization, and functional group transformations. For example, a synthetic pathway to related compounds involves starting materials such as 1,3-diaryl-2-propen-1-ones reacting with barbituric or 2-thiobarbituric acid under refluxing conditions without any catalyst, highlighting the methodological diversity in accessing diazaspiro[5.5]undecane scaffolds (Ahmed et al., 2012). Another approach utilizes 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for a stereoselective synthesis, emphasizing the ability to manipulate stereochemistry in these systems (Ibuka et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing insights into conformational preferences and stereochemical arrangements. The cyclohexanone unit within these spirocycles often adopts a chair conformation, facilitated by intermolecular hydrogen bonding and π-π stacking interactions, which play a crucial role in crystal packing and stability (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane compounds participate in a variety of chemical reactions, including Michael addition and cyclization, to introduce diverse functional groups. These reactions underline the versatility of the diazaspiro[5.5]undecane scaffold in synthetic chemistry, enabling the development of compounds with potential biological activities (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of substituents like methoxyethyl and quinolinyl groups impacts these properties, affecting the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one, are dictated by its functional groups and the diazaspiro[5.5]undecane core. These compounds exhibit a broad range of activities, from antibacterial to anticancer, depending on the nature and position of the substituents (Odagiri et al., 2013).
Aplicaciones Científicas De Investigación
CCR8 Antagonists
2-(2-Methoxyethyl)-8-(6-Methyl-4-Quinolinyl)-2,8-Diazaspiro[5.5]undecan-3-one and related compounds have been identified as CCR8 antagonists. This class of compounds is useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their application in treating asthma, chronic obstructive pulmonary disease, and rhinitis has been explored (Norman, 2007).
Antibacterial Activity Against Respiratory Pathogens
Research has focused on designing and synthesizing compounds with potent antibacterial properties for treating respiratory tract infections. Some compounds, including those structurally similar to this compound, have exhibited significant in vitro antibacterial activity against various respiratory pathogens. These include gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Treatment of Various Disorders
Compounds containing the 1,9-diazaspiro[5.5]undecane structure, which is closely related to the queried compound, have been studied for potential treatments of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders (Blanco‐Ania et al., 2017).
Applications in Dopamine D3 Receptor Affinity
Research has also been conducted on derivatives of diazaspiro compounds for their affinity and selectivity towards dopamine D3 receptors. These studies aim to minimize drug promiscuity at other aminergic G-protein-coupled receptor sites, which is significant for developing more targeted therapies in neurological disorders (Reilly et al., 2019).
Synthesis of Nitrogen-Containing Spiro Heterocycles
The synthesis of nitrogen-containing spiro heterocycles, including those with diazaspiro[5.5]undecane structures, has been investigated. These compounds have applications in various fields due to their unique structural features, contributing to their potential as pharmacophores or in material science (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-8-(6-methylquinolin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-5-19-18(14-17)20(7-10-23-19)24-11-3-8-22(15-24)9-6-21(26)25(16-22)12-13-27-2/h4-5,7,10,14H,3,6,8-9,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVTQDNSIXQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)


![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)